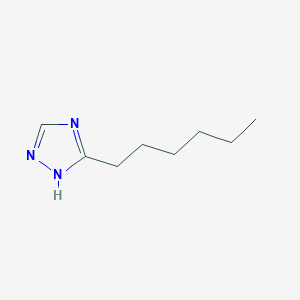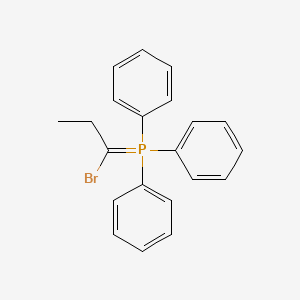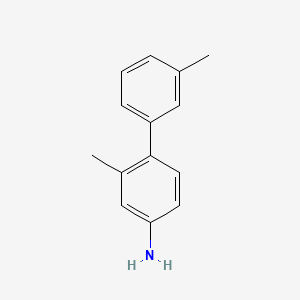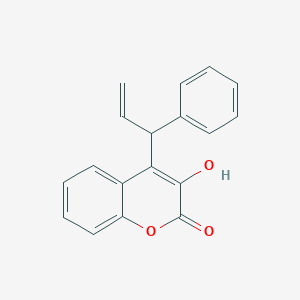![molecular formula C7H5NO B14458841 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile CAS No. 73654-30-5](/img/structure/B14458841.png)
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[410]hepta-2,4-diene-1-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxygen bridge and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile typically involves the Diels-Alder reaction. This reaction is performed between a furan derivative and an appropriate dienophile, such as an alkyne or alkene, under controlled conditions. The reaction conditions often include moderate temperatures and the use of a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Epoxides, alcohols.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, but with a different ring size and no nitrile group.
7-Oxabicyclo[2.2.1]heptane-2,5-diene: Similar structure but with additional double bonds, leading to different reactivity and applications.
Uniqueness: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile is unique due to its combination of a bicyclic structure with an oxygen bridge and a nitrile group.
Eigenschaften
CAS-Nummer |
73654-30-5 |
|---|---|
Molekularformel |
C7H5NO |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
7-oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C7H5NO/c8-5-7-4-2-1-3-6(7)9-7/h1-4,6H |
InChI-Schlüssel |
UQBILKXPUGBXQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(O2)(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


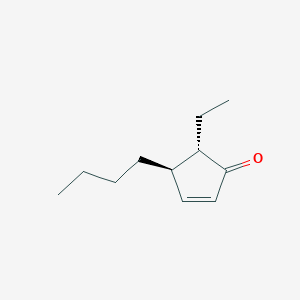
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)


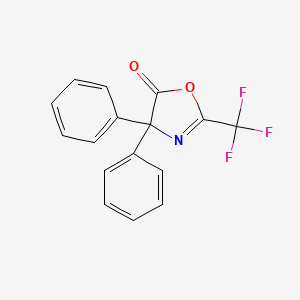
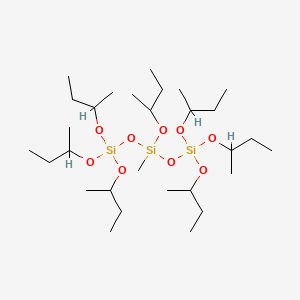
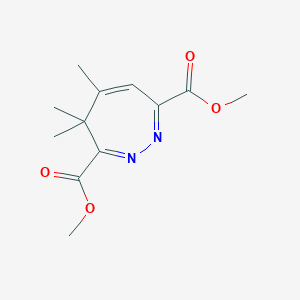
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
